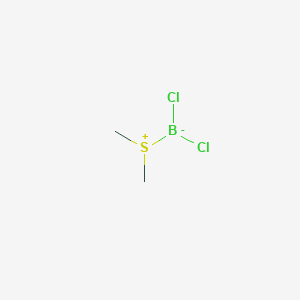
(3-Chloro-5-fluorophenyl)hydrazine
Vue d'ensemble
Description
(3-Chloro-5-fluorophenyl)hydrazine is a chemical compound with the molecular formula C6H6ClFN2 . It has an average mass of 160.577 Da and a monoisotopic mass of 160.020355 Da . It is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for (3-Chloro-5-fluorophenyl)hydrazine is 1S/C6H6ClFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
(3-Chloro-5-fluorophenyl)hydrazine has a molecular weight of 197.03 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors .Applications De Recherche Scientifique
Microwave Assisted Synthesis for Antimicrobial Activities
- Synthesis and Screening : Utilizing (3-Chloro-5-fluorophenyl)hydrazine, researchers synthesized halogenated anilin-yl-substituted thiazolidin-4-one derivatives. These compounds were evaluated for their antibacterial, antifungal, and antitubercular activities, showcasing the potential of (3-Chloro-5-fluorophenyl)hydrazine in contributing to the development of new antimicrobial agents Dinnimath et al., 2011.
Phase Transfer Catalysis in Synthesis
- Optimized Synthesis Process : The compound was synthesized with high yield using phase transfer catalysis, demonstrating an effective method for preparing 4-chloro-2-fluorophenyl hydrazine, a closely related compound, which could inspire similar synthetic strategies for (3-Chloro-5-fluorophenyl)hydrazine Hai-qun, 2011.
Cytotoxic and Antioxidant Evaluation
- Heterocyclic Moieties Synthesis : Another research focused on synthesizing new heterocyclic moieties, including (3-Chloro-5-fluorophenyl)hydrazine derivatives, to screen for cytotoxic and antioxidant activities. The results highlighted some compounds with notable activities, underlining the versatility of (3-Chloro-5-fluorophenyl)hydrazine in developing pharmaceuticals Iosr et al., 2015.
Fluorescent Probe for Hydrazine Detection
- Environmental and Biological Applications : The use of (3-Chloro-5-fluorophenyl)hydrazine derivatives in fluorescent probes for detecting hydrazine in environmental water systems and biological samples was investigated. This application is crucial due to hydrazine's high toxicity and potential environmental and health impacts Zhu et al., 2019.
Anti-inflammatory and Analgesic Activities
- Pharmacological Properties : Research on imidazolyl acetic acid derivatives, synthesized from (3-Chloro-5-fluorophenyl)hydrazine, showed significant anti-inflammatory and analgesic activities. This underscores the compound's potential in developing new therapeutic agents Khalifa & Abdelbaky, 2008.
Antimicrobial Activity of Semicarbazone Derivatives
- Antimicrobial Efficacy : A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and showed promising antimicrobial activities. This application further demonstrates the compound's utility in antimicrobial research Ahsan et al., 2016.
Safety And Hazards
Propriétés
IUPAC Name |
(3-chloro-5-fluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSFQZXJAPOUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295622 | |
| Record name | (3-Chloro-5-fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-fluorophenyl)hydrazine | |
CAS RN |
1260890-58-1 | |
| Record name | (3-Chloro-5-fluorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260890-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)










![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)

